molecular formula C9H11ClN4O2 B12956655 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B12956655
M. Wt: 242.66 g/mol
InChI Key: HMZAXIFPXSFRSI-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The unique structure of this compound, which includes a chloro and methoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the compound can be synthesized through a series of reactions including halogenation, methoxylation, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[4,3-d]pyrimidine derivatives .

Scientific Research Applications

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The molecular pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

IUPAC Name

5-chloro-7-methoxy-1-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN4O2/c1-15-4-3-14-7-6(5-11-14)12-9(10)13-8(7)16-2/h5H,3-4H2,1-2H3

InChI Key

HMZAXIFPXSFRSI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=N1)N=C(N=C2OC)Cl

Origin of Product

United States

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